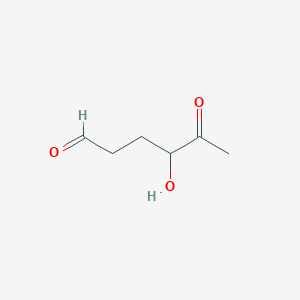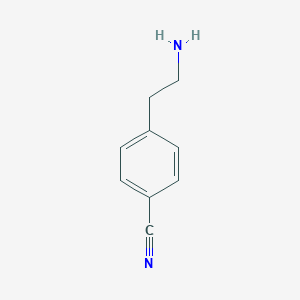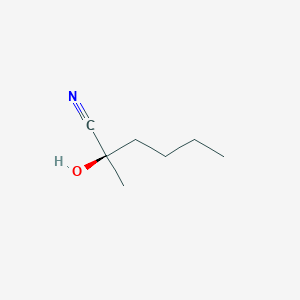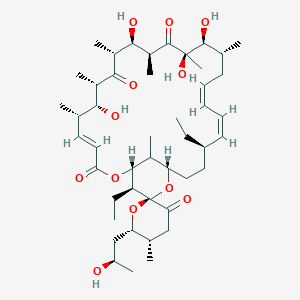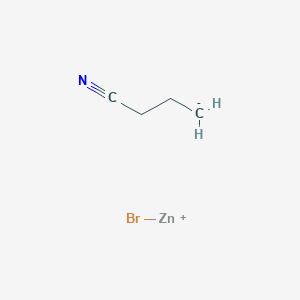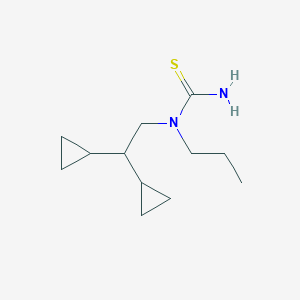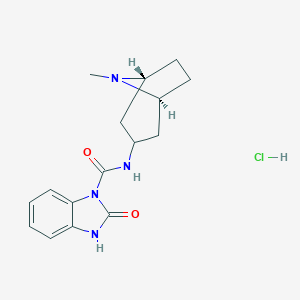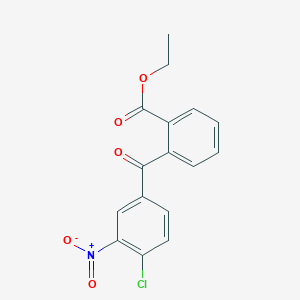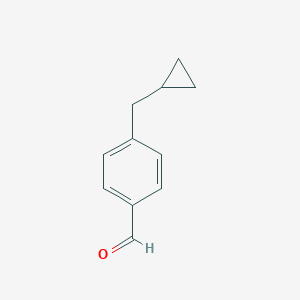
6-(2-Phenylethyl)oximino naltrexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylethyl)oximino naltrexone, also known as PEO-Naltrexone, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of naltrexone, which is an opioid antagonist used in the treatment of opioid addiction and alcohol dependence. PEO-Naltrexone has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 6-(2-Phenylethyl)oximino naltrexonene is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-(2-Phenylethyl)oximino naltrexonene has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Phenylethyl)oximino naltrexonene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using 6-(2-Phenylethyl)oximino naltrexonene in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for the research on 6-(2-Phenylethyl)oximino naltrexonene. One direction is to investigate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate the potential synergistic effects of 6-(2-Phenylethyl)oximino naltrexonene with other drugs or therapies. Finally, it may be beneficial to develop new derivatives of 6-(2-Phenylethyl)oximino naltrexonene with improved efficacy and safety profiles.
Méthodes De Synthèse
6-(2-Phenylethyl)oximino naltrexonene is synthesized by reacting naltrexone with phenylacetaldehyde oxime in the presence of a reducing agent. The reaction results in the formation of 6-(2-Phenylethyl)oximino naltrexonene, which is then purified using column chromatography. The synthesis method has been described in detail in a patent application by the inventors of 6-(2-Phenylethyl)oximino naltrexonene.
Applications De Recherche Scientifique
6-(2-Phenylethyl)oximino naltrexonene has been investigated for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
127227-10-5 |
|---|---|
Nom du produit |
6-(2-Phenylethyl)oximino naltrexone |
Formule moléculaire |
C28H32N2O4 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1 |
Clé InChI |
IAXZIXAQAXBZQX-WREUMIDGSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonymes |
6-(2-phenylethyl)oximino naltrexone NPC 831 NPC-831 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



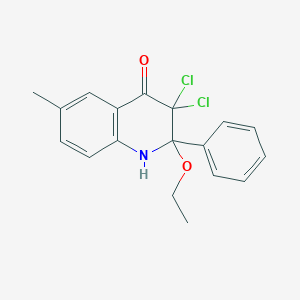
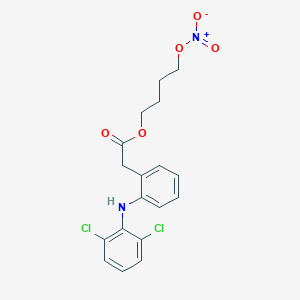
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
